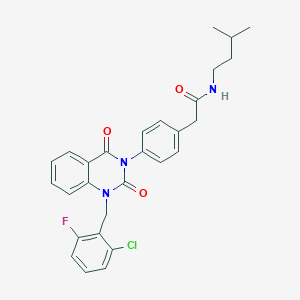
2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a quinazolinone ring, a phenyl ring, and an isopentylacetamide group. The presence of these functional groups suggests that this compound could have interesting biological activities.
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the quinazolinone ring, the attachment of the phenyl ring, and the addition of the isopentylacetamide group. The exact synthetic route would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolinone ring and the phenyl ring suggests that this compound could have interesting electronic properties.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the quinazolinone ring might undergo reactions with nucleophiles or electrophiles, and the isopentylacetamide group could be involved in reactions with acids or bases.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals.Scientific Research Applications
- 4-(2-Chloro-6-fluorobenzyl)- : This compound has a CAS Number: 387352-96-7 and a Molecular Weight: 238.69 . The specific applications and experimental procedures were not mentioned in the source .
- 4-(2-CHLORO-6-FLUOROBENZYL)-4H-1,2,4-TRIAZOLE-3-CARBONITRILE : This compound has a CAS Number: 923133-05-5 and a Molecular Weight: 236.638 . The specific applications and experimental procedures were not mentioned in the source .
- 2-Chloro-6-fluorobenzyl alcohol : This compound has a CAS Number: 56456-50-9 . The specific applications and experimental procedures were not mentioned in the source .
- 4- (2-CHLORO-6-FLUOROBENZYL)-4H-1,2,4-TRIAZOLE-3-CARBONITRILE : This compound has a CAS Number: 923133-05-5 and a Molecular Weight: 236.638 . The specific applications and experimental procedures were not mentioned in the source .
- 2-Chloro-6-fluorobenzyl chloride : This compound has a CAS Number: 55117-15-2 and a Molecular Weight: 179.02 . It was used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It was also used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .
- 4- (2-CHLORO-6-FLUOROBENZYL)-4H-1,2,4-TRIAZOLE-3-CARBONITRILE : This compound has a CAS Number: 923133-05-5 and a Molecular Weight: 236.638 . The specific applications and experimental procedures were not mentioned in the source .
- 2-Chloro-6-fluorobenzyl chloride : This compound has a CAS Number: 55117-15-2 and a Molecular Weight: 179.02 . It was used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It was also used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if this compound is highly reactive or toxic, it could pose a risk to health and safety.
Future Directions
The future directions for research on this compound could include studying its biological activities, developing methods for its synthesis, and investigating its physical and chemical properties.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more detailed and accurate analysis, more specific information about this compound would be needed. If this compound is new or not widely studied, it may be necessary to conduct experimental studies to determine its properties and activities.
properties
IUPAC Name |
2-[4-[1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClFN3O3/c1-18(2)14-15-31-26(34)16-19-10-12-20(13-11-19)33-27(35)21-6-3-4-9-25(21)32(28(33)36)17-22-23(29)7-5-8-24(22)30/h3-13,18H,14-17H2,1-2H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQNJOFYSPNWCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365354.png)


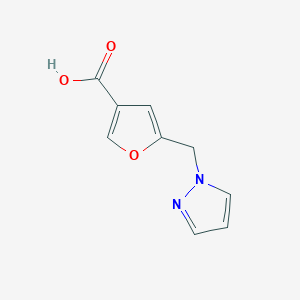
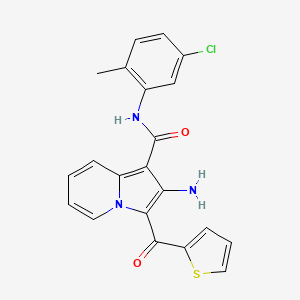

![2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365366.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2365367.png)
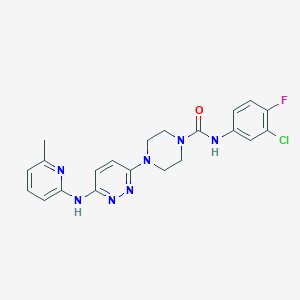
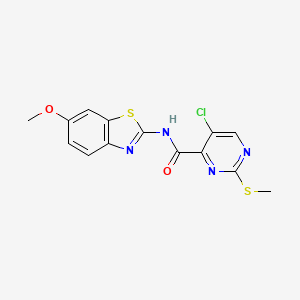
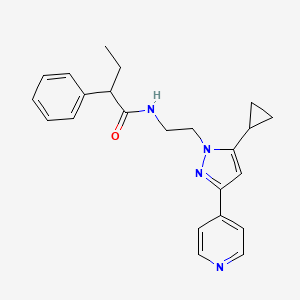
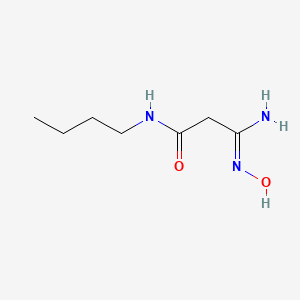
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2365373.png)
![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)